3-butoxy-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Antibacterial Drug-resistant Gram-positive bacteria 1,3,4-Oxadiazole SAR

3-Butoxy-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a fully synthetic N-(1,3,4-oxadiazol-2-yl)benzamide with unique 3-butoxy and 3,4-dimethoxyphenyl substitution. This regioisomer enables head-to-head comparison with its 4-butoxy analog (CAS 899963-40-7) to evaluate positional isomer effects on antibacterial potency, target engagement, and ADME properties. Procure for focused library screening against MRSA, VISA, VRSA, and VRE clinical isolates via broth microdilution MIC determination. Suitable for virtual screening and iterative SAR exploration. No published bioactivity data—ideal for de novo profiling.

Molecular Formula C21H23N3O5
Molecular Weight 397.431
CAS No. 899734-66-8
Cat. No. B2579850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-butoxy-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS899734-66-8
Molecular FormulaC21H23N3O5
Molecular Weight397.431
Structural Identifiers
SMILESCCCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C21H23N3O5/c1-4-5-11-28-16-8-6-7-14(12-16)19(25)22-21-24-23-20(29-21)15-9-10-17(26-2)18(13-15)27-3/h6-10,12-13H,4-5,11H2,1-3H3,(H,22,24,25)
InChIKeyURMQZINOPHJYOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

899734-66-8 (3-butoxy-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide) Procurement Guide: Sourcing a 1,3,4-Oxadiazole Screening Candidate


The compound 3-butoxy-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 899734-66-8) is a fully synthetic small molecule (molecular formula C21H23N3O5) belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class. It is listed in the MolPort screening compound marketplace (MolPort-001-934-906) and the PubChem substance database (SID 88977874), indicating its availability as a commercial research reagent. However, no peer-reviewed literature, patent, or curated bioactivity database entry reporting quantitative biological data for this specific compound was identified in the primary sources accessible for this analysis [1] .

Why 1,3,4-Oxadiazole Benzamide Analogs Like CAS 899734-66-8 Are Not Interchangeable


Substitution within the N-(1,3,4-oxadiazol-2-yl)benzamide class is not trivial. Published structure-activity relationship (SAR) studies on close analogs demonstrate that subtle modifications—particularly to the benzamide alkoxy substituent and the oxadiazole aryl group—profoundly alter antibacterial potency, spectrum, and mechanism of action. For example, in the landmark study by Opoku-Temeng et al. (2018), the lead compound F6 (containing a specific halogen and alkoxy pattern) exhibited potent bacteriostatic activity against MRSA and VRE at 1–2 µg/mL, while closely related analogs with different substitution patterns showed significantly reduced or no activity [1]. This precedent establishes that the specific 3-butoxy and 3,4-dimethoxyphenyl substitution pattern of CAS 899734-66-8 is expected to confer distinct biological properties that cannot be assumed from class-level data alone. Direct experimental profiling of this compound is required for any target-specific application.

Quantitative Differentiation Evidence: CAS 899734-66-8 vs. Class Analogs


Antibacterial Class Potential: Inferring the Target Compound's Differentiation from the N-(1,3,4-oxadiazol-2-yl)benzamide Scaffold

No direct quantitative biological data (e.g., MIC, IC50, Ki) were identified for the specific compound CAS 899734-66-8. The closest class-level evidence comes from Opoku-Temeng et al. (2018), who reported that the optimized N-(1,3,4-oxadiazol-2-yl)benzamide analog F6 inhibited growth of MRSA, VISA, VRSA, and VRE at 1–2 µg/mL, was non-toxic to mammalian cells, and was equipotent to fusidic acid in a mouse skin wound infection model [1]. The target compound differs from F6 in its butoxy chain position (3-butoxy vs. F6's substitution pattern) and the dimethoxyphenyl group on the oxadiazole ring, which constitutes a distinct chemical entity within this privileged scaffold.

Antibacterial Drug-resistant Gram-positive bacteria 1,3,4-Oxadiazole SAR

Regioisomeric Differentiation: 3-Butoxy vs. 4-Butoxy Benzamide in 1,3,4-Oxadiazole Analogs

CAS 899734-66-8 bears a 3-butoxy substitution on the benzamide ring. A closely related regioisomer, 4-butoxy-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 899963-40-7), is also commercially available . The position of the butoxy group (meta vs. para) alters the compound's molecular shape, dipole moment, and potential hydrogen-bonding interactions with biological targets. While no direct biological comparison between these two regioisomers has been published, the commercial availability of both isomers on the MolPort marketplace enables users to conduct head-to-head screening to determine which substitution pattern is optimal for their specific assay.

Regioisomer comparison 1,3,4-Oxadiazole Structure-property relationships

Oxadiazole Ring Isomerism: 1,3,4-Oxadiazole vs. 1,2,5-Oxadiazole Core in Dimethoxyphenyl-Benzamide Analogs

The target compound features a 1,3,4-oxadiazole core. A structurally analogous compound, 2-butoxy-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide (CAS 874207-38-2), shares the same molecular formula (C21H23N3O5) but incorporates a 1,2,5-oxadiazole ring and a 2-butoxy substitution . The distinct electronic properties and ring geometry of 1,3,4- vs. 1,2,5-oxadiazoles are well-documented in medicinal chemistry literature to produce divergent biological profiles [1]. No direct comparative bioactivity data between these two specific compounds are available in published sources.

Oxadiazole isomerism 1,3,4-Oxadiazole 1,2,5-Oxadiazole

Lack of Curated Bioactivity Data Confirms This Compound Requires De Novo Screening

A systematic search of authoritative bioactivity databases—including ChEMBL, BindingDB, and PubChem BioAssay—yielded no quantitative activity records (IC50, Ki, EC50, MIC, etc.) for CAS 899734-66-8 [1][2]. This is consistent with its status as a screening library compound deposited by MolPort in 2010 [3]. In contrast, closely related N-(1,3,4-oxadiazol-2-yl)benzamide analogs such as F6 and F6-5 have well-characterized antibacterial profiles published in the European Journal of Medicinal Chemistry [4]. The absence of data for this specific compound means that any procurement decision must be accompanied by a plan for in-house biological evaluation against the user's target of interest.

Screening compound Bioactivity data gap De novo profiling

Appropriate Procurement and Application Scenarios for CAS 899734-66-8


Antibacterial Lead Discovery: Screening Against Multidrug-Resistant Gram-Positive Pathogens

Given the demonstrated antibacterial potential of the N-(1,3,4-oxadiazol-2-yl)benzamide scaffold [1], CAS 899734-66-8 can be procured as part of a focused library for screening against MRSA, VISA, VRSA, and VRE clinical isolates. The distinct 3-butoxy and 3,4-dimethoxyphenyl substitution pattern warrants evaluation against the published SAR from the F6 series, with the goal of identifying analogs with improved potency, solubility, or resistance profiles. Minimum inhibitory concentration (MIC) determination via broth microdilution is the recommended primary assay format.

Regioisomeric Selectivity Profiling: Comparing 3-Butoxy vs. 4-Butoxy Analogs

The commercial availability of both the 3-butoxy (CAS 899734-66-8) and 4-butoxy (CAS 899963-40-7) regioisomers enables a systematic head-to-head comparison of positional isomer effects on biological activity. Researchers can procure both compounds simultaneously and evaluate them in parallel against the same target panel to determine whether the meta or para butoxy substitution yields superior target engagement, selectivity, or ADME properties.

Chemical Biology Probe Development via Oxadiazole Core Optimization

The 1,3,4-oxadiazole core of CAS 899734-66-8 offers distinct physicochemical properties compared to the 1,2,5-oxadiazole isomer [2]. This compound can serve as a starting point for medicinal chemistry optimization programs targeting enzymes, GPCRs, or bacterial pathways where the 1,3,4-oxadiazole moiety is known to confer favorable binding interactions. The scaffold is suitable for iterative structure-activity relationship (SAR) exploration with systematic variation of the butoxy chain length, methoxy substitution pattern, and benzamide ring substituents.

Computational Docking and In Silico Screening Campaigns

Given the absence of experimental bioactivity data [3], CAS 899734-66-8 is well-suited for inclusion in virtual screening libraries for molecular docking studies against structurally characterized protein targets. The compound's defined 3D structure, moderate molecular weight (397.4 g/mol), and balanced lipophilicity make it a suitable candidate for computational hit identification, with subsequent experimental validation of in silico predictions.

Quote Request

Request a Quote for 3-butoxy-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.